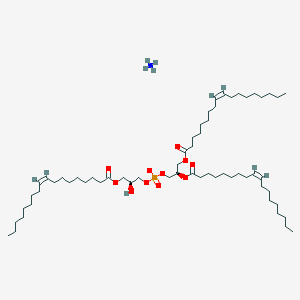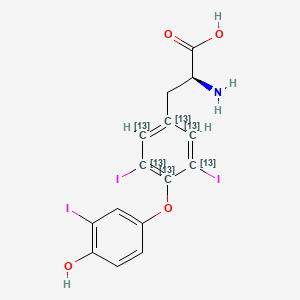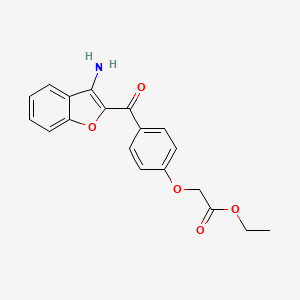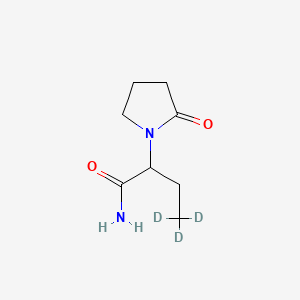
Phenol, 2,2'-butylidenebis[4,6-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] typically involves the reaction of phenol derivatives with butylidene compounds under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the correct formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may lead to the formation of quinones, while reduction may produce hydroquinones .
Scientific Research Applications
Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research has explored its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of antioxidants, stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular components to exert its effects. Molecular docking studies have shown its binding affinity to specific proteins, which helps in understanding its biological activities .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-]
- Phenol, 2,6-bis(1,1-dimethylethyl)-
Uniqueness
Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] stands out due to its specific structural arrangement, which imparts unique reactivity and properties.
Properties
CAS No. |
51685-31-5 |
|---|---|
Molecular Formula |
C32H50O2 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[1-(3,5-ditert-butyl-2-hydroxyphenyl)butyl]phenol |
InChI |
InChI=1S/C32H50O2/c1-14-15-22(23-16-20(29(2,3)4)18-25(27(23)33)31(8,9)10)24-17-21(30(5,6)7)19-26(28(24)34)32(11,12)13/h16-19,22,33-34H,14-15H2,1-13H3 |
InChI Key |
ZWHPPPRROACAFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)
![9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11938975.png)






![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)
![N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline](/img/structure/B11939029.png)


